molecular formula C24H25Cl2N3 B15155124 4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline

4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline

Cat. No.: B15155124
M. Wt: 426.4 g/mol
InChI Key: FGWFMYJEUCEYIC-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline is a complex organic compound with a molecular formula of C24H25Cl2N3. This compound is known for its unique chemical structure, which includes a benzylpiperazine moiety and a dichlorophenylmethyl group attached to an aniline core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline typically involves the reaction of 4-benzylpiperazine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and aniline positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzylpiperazin-1-yl)aniline
  • 4-[(4-benzylpiperazin-1-yl)methyl]aniline
  • 2-(4-benzylpiperazin-1-yl)aniline

Uniqueness

4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline is unique due to the presence of both the benzylpiperazine and dichlorophenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25Cl2N3

Molecular Weight

426.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline

InChI

InChI=1S/C24H25Cl2N3/c25-21-7-6-20(24(26)16-21)17-27-22-8-10-23(11-9-22)29-14-12-28(13-15-29)18-19-4-2-1-3-5-19/h1-11,16,27H,12-15,17-18H2

InChI Key

FGWFMYJEUCEYIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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